molecular formula C21H22N6O B10889151 N-(3,4-dimethylphenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(3,4-dimethylphenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10889151
M. Wt: 374.4 g/mol
InChI Key: VEMRXFWTZSZSDH-UHFFFAOYSA-N
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Description

N~2~-(3,4-DIMETHYLPHENYL)-7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

The synthesis of N2-(3,4-DIMETHYLPHENYL)-7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Formation of the pyrimidine ring: This involves the cyclization of a suitable precursor, such as an amidine, with a β-keto ester.

    Coupling of the pyrazole and pyrimidine rings: This step may involve the use of a coupling reagent to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of substituents:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N~2~-(3,4-DIMETHYLPHENYL)-7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~2~-(3,4-DIMETHYLPHENYL)-7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(3,4-DIMETHYLPHENYL)-7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N~2~-(3,4-DIMETHYLPHENYL)-7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyrazoles: Compounds with a pyrazole ring but lacking the fused pyrimidine ring.

    Pyrimidines: Compounds with a pyrimidine ring but lacking the fused pyrazole ring.

The uniqueness of N2-(3,4-DIMETHYLPHENYL)-7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of substituents and the resulting properties, which may offer advantages in certain applications.

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-7-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H22N6O/c1-5-26-15(4)17(12-23-26)19-8-9-22-20-11-18(25-27(19)20)21(28)24-16-7-6-13(2)14(3)10-16/h6-12H,5H2,1-4H3,(H,24,28)

InChI Key

VEMRXFWTZSZSDH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CC=NC3=CC(=NN23)C(=O)NC4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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